molecular formula C9H11BrO2 B15318965 4-Bromo-3-methoxybenzeneethanol

4-Bromo-3-methoxybenzeneethanol

Cat. No.: B15318965
M. Wt: 231.09 g/mol
InChI Key: XCVHODQPYAFRSR-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)ethan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The compound can be synthesized by first brominating phenol to produce 4-bromophenol, followed by methoxylation to introduce the methoxy group at the 3-position.

  • Reduction of Ketones: Another method involves the reduction of 4-bromo-3-methoxyacetophenone using reducing agents like lithium aluminum hydride (LiAlH4) to yield the target compound.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form 2-(4-bromo-3-methoxyphenyl)ethanal.

  • Reduction: Reduction reactions can convert the compound to 2-(4-bromo-3-methoxyphenyl)ethane.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and strong bases like potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

  • Oxidation: 2-(4-bromo-3-methoxyphenyl)ethanal

  • Reduction: 2-(4-bromo-3-methoxyphenyl)ethane

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Industry: It is utilized in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(4-bromo-3-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of specific enzymes involved in inflammatory pathways.

  • Receptors: Binding to receptors involved in cell signaling pathways.

Comparison with Similar Compounds

  • 2-(3-methoxyphenyl)ethan-1-ol

  • 2-(4-bromophenyl)ethan-1-ol

  • 2-(3-bromo-4-methoxyphenyl)ethan-1-ol

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Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

XCVHODQPYAFRSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)Br

Origin of Product

United States

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